

Technical Guide: Synthesis of (4-Methylmorpholin-3-yl)methanamine

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Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanamine

CAS No.: 68431-71-0

Cat. No.: B1588538

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Executive Summary & Retrosynthetic Analysis

The target molecule, **(4-Methylmorpholin-3-yl)methanamine** (also known as 3-aminomethyl-4-methylmorpholine), features a morpholine ring with a methyl substitution at the nitrogen (position 4) and a primary aminomethyl group at position 3.

This scaffold poses two primary synthetic challenges:

- **Regiocontrol:** Establishing the substituent specifically at the 3-position (adjacent to the nitrogen) rather than the thermodynamically favored 2-position (adjacent to oxygen).
- **Chemoselectivity:** Differentiating the ring nitrogen (tertiary) from the exocyclic primary amine during alkylation steps.

Retrosynthetic Strategy

To ensure enantiomeric purity and regiochemical fidelity, the Chiral Pool Approach utilizing L-Serine is the most robust strategy. This method leverages the inherent chirality and carbon

backbone of serine to construct the 3-substituted morpholine core.

Pathway: Target Amine

Global Reduction

Lactam-Amide Intermediate

Cyclization

L-Serine Derivative

Figure 1: Retrosynthetic disconnection showing the construction of the morpholine core from L-Serine.

Synthetic Route: The Serine-Lactam Protocol

This protocol is preferred over epichlorohydrin-based routes (which typically yield 2-substituted morpholines) because it unequivocally establishes the 3-position substitution pattern.

Phase 1: Construction of the Morpholinone Core

Reaction Overview:

- Acylation: L-Serine methyl ester is acylated with chloroacetyl chloride.[\[1\]](#)
- Cyclization: Base-mediated intramolecular displacement forms the morpholin-5-one ring.
- Methylation: Alkylation of the amide nitrogen introduces the 4-methyl group.

Reagent	Equivalents	Role	Critical Parameter
L-Serine Methyl Ester HCl	1.0	Starting Material	Enantiomeric purity
Chloroacetyl Chloride	1.1	Acylation Agent	Add slowly at 0°C to avoid bis-acylation
Triethylamine (TEA)	2.2	Base (Acylation)	Scavenge HCl
Sodium Hydride (NaH)	1.2	Base (Cyclization)	Anhydrous conditions essential
Methyl Iodide (MeI)	1.2	Alkylating Agent	Caution: Neurotoxin

Step-by-Step Protocol:

- Acylation:
 - Suspend L-Serine methyl ester hydrochloride (15.5 g, 100 mmol) in anhydrous DCM (150 mL) containing TEA (22.2 g, 220 mmol).
 - Cool to 0°C. Dropwise add chloroacetyl chloride (12.4 g, 110 mmol) over 30 minutes.
 - Stir at RT for 3 hours. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield N-(2-chloroacetyl)-L-serine methyl ester.
- Cyclization (Williamson Ether Synthesis):
 - Dissolve the crude intermediate in anhydrous THF (200 mL).
 - Cool to 0°C. Add NaH (60% dispersion, 4.8 g, 120 mmol) portion-wise. Note: Hydrogen gas evolution.
 - Allow to warm to RT and stir for 4–6 hours. The alkoxide formed at the serine hydroxyl attacks the alkyl chloride, closing the ring.
 - Checkpoint: TLC should show conversion to a more polar spot (Lactam ester).

- Quench with sat. NH_4Cl , extract with EtOAc, and purify via silica gel chromatography (50% EtOAc/Hex) to obtain Methyl 5-oxomorpholine-3-carboxylate.
- N-Methylation:
 - Dissolve the lactam (10 g, ~63 mmol) in DMF (100 mL) at 0°C .
 - Add NaH (1.1 eq). Stir 30 min.
 - Add Methyl Iodide (1.2 eq). Stir at RT for 2 hours.
 - Workup: Dilute with water, extract with EtOAc (5x due to water solubility).
 - Product: Methyl 4-methyl-5-oxomorpholine-3-carboxylate.

Phase 2: Functional Group Transformation to Diamine

The ester must be converted to an amine. Direct reduction of the ester to alcohol followed by activation/displacement is viable, but converting to the amide first allows for a "Global Reduction" that removes both the lactam carbonyl and the amide carbonyl in one step.

Reaction Overview:

- Ammonolysis: Ester

Primary Amide.

- Global Reduction: Lactam/Amide

Cyclic Amine/Primary Amine.

Step-by-Step Protocol:

- Amide Formation:
 - Dissolve Methyl 4-methyl-5-oxomorpholine-3-carboxylate in 7N NH_3 in Methanol (10 vol).
 - Seal in a pressure vessel and stir at RT for 24–48 hours.

- Concentrate to dryness.[2] The product, 4-Methyl-5-oxomorpholine-3-carboxamide, is often a solid that can be used directly.
- Global Reduction (The Critical Step):
 - Reagent: Lithium Aluminum Hydride (LAH) is preferred for its ability to reduce both the secondary amide (lactam) and the primary exocyclic amide efficiently.
 - Procedure:
 - Suspend LAH (4.0 equiv) in anhydrous THF under Nitrogen.
 - Add the amide precursor (dissolved in THF) dropwise at 0°C.
 - Reflux the mixture for 12–18 hours. Note: Reduction of lactams requires heat.
 - Fieser Workup: Cool to 0°C. Carefully add:
 - mL Water
 - mL 15% NaOH
 - mL Water
 - Filter the granular white precipitate. Wash the cake with THF.
 - Dry the filtrate (Na₂SO₄) and concentrate.
- Purification:
 - The crude product is a diamine and will be highly polar/basic.
 - Distillation: Kugelrohr distillation under high vacuum is the best method for purification.
 - Salt Formation: Alternatively, treat with 2.0 eq of HCl in dioxane to precipitate **(4-Methylmorpholin-3-yl)methanamine** dihydrochloride.

Alternative "Azide" Pathway (High Purity)

If the global reduction yields inseparable side products, the stepwise reduction via an azide intermediate is more controlled.

- Reduction 1: Reduce Methyl 4-methyl-5-oxomorpholine-3-carboxylate with Borane-DMS ($\text{BH}_3\cdot\text{SMe}_2$) to (4-Methylmorpholin-3-yl)methanol.
- Activation: React alcohol with Mesyl Chloride (MsCl) and TEA to form the Mesylate.
- Displacement: React Mesylate with Sodium Azide (NaN_3) in DMF at 80°C to form 3-(Azidomethyl)-4-methylmorpholine.
- Reduction 2: Hydrogenate the azide (H_2 , Pd/C, MeOH) to yield the target amine.

Comparison of Routes:

Feature	Global Reduction (Route A)	Azide Pathway (Route B)
Step Count	Fewer (2 steps from lactam)	More (4 steps from lactam)
Safety	High (LAH handling)	Moderate (Azide handling)
Purification	Difficult (Polar amines)	Easier (Intermediates are lipophilic)
Yield	50–65%	40–50% (Overall)

Analytical Characterization

Confirm the structure using the following parameters.

- ^1H NMR (400 MHz, CDCl_3):
 - 3.6–3.8 (m, 4H, Morpholine O-CH₂).
 - 2.8–2.9 (m, 2H, Exocyclic CH₂-N).
 - 2.3 (s, 3H, N-CH₃).
 - 2.2–2.5 (m, 3H, Morpholine N-CH/N-CH₂).

- Diagnostic: The singlet at 2.3 ppm confirms N-methylation; the multiplet at 3.6–3.8 confirms the intact morpholine ether linkage.
- Mass Spectrometry (ESI+):
 - Calc.[3] MW for C₆H₁₄N₂O: 130.19 Da.
 - Observed [M+H]⁺: 131.2 m/z.

Safety & Handling

- Methyl Iodide: Potent alkylating agent and neurotoxin. Use in a fume hood with double gloves.
- Lithium Aluminum Hydride (LAH): Reacts violently with water and protic solvents. Use anhydrous THF and quench with extreme caution.
- Sodium Azide (Route B): Can form explosive metal azides. Do not use halogenated solvents (DCM) with azides if possible; avoid contact with heavy metals.

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